molecular formula C7H4BrF3 B1265661 2-Bromobenzotrifluoride CAS No. 392-83-6

2-Bromobenzotrifluoride

Cat. No.: B1265661
CAS No.: 392-83-6
M. Wt: 225.01 g/mol
InChI Key: RWXUNIMBRXGNEP-UHFFFAOYSA-N
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Description

2-Bromobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3This compound is a colorless to brown liquid with a density of 1.65 g/mL and a boiling point of 167-168°C . It is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

2-Bromobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminotrifluoromethylbenzene with hydrobromic acid and sodium nitrite to form a diazonium salt, which is then reacted with cuprous bromide to yield this compound . This method is advantageous due to its high yield and low production cost.

Chemical Reactions Analysis

2-Bromobenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, sodium nitrite, cuprous bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromobenzotrifluoride has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of the bromine and trifluoromethyl groups. These groups influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Bromobenzotrifluoride can be compared with other similar compounds such as:

  • 3-Bromobenzotrifluoride
  • 4-Bromobenzotrifluoride
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

These compounds share similar structural features but differ in the position of the bromine and trifluoromethyl groups, which can affect their reactivity and applications. This compound is unique due to its specific substitution pattern, which provides distinct reactivity and properties .

Properties

IUPAC Name

1-bromo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXUNIMBRXGNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059939
Record name Benzene, 1-bromo-2-(trifluoromethyl)-
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-83-6
Record name 1-Bromo-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(trifluoromethyl)-
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Record name Benzene, 1-bromo-2-(trifluoromethyl)-
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Record name Benzene, 1-bromo-2-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-α,α,α-trifluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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